2-Methyl-5-(pentafluorosulfur)benzoic acid

Übersicht

Beschreibung

2-Methyl-5-(pentafluorosulfur)benzoic acid is a useful research compound. Its molecular formula is C8H7F5O2S and its molecular weight is 262.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Methyl-5-(pentafluorosulfur)benzoic acid (CAS Number: 623943-54-4) is a compound characterized by the presence of a pentafluorosulfanyl (SF5) group, which significantly influences its biological activity. This article explores the biological properties, potential applications, and research findings related to this compound.

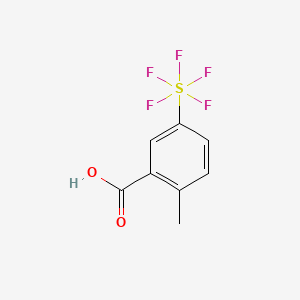

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₇F₅O₂S

- Molecular Weight : 272.19 g/mol

The SF5 group is known for its unique electronic properties, which can enhance the biological activity of compounds it is attached to. The presence of multiple fluorine atoms increases the lipophilicity and stability of the molecule, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of SF5-containing benzoic acids can act against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of SF5-Containing Compounds

| Compound Name | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 50 | 100 |

| SF5-substituted Mefloquine | Plasmodium falciparum | 25 | 50 |

| Other SF5 derivatives | Various pathogens | Varies | Varies |

Insecticidal Activity

The SF5 moiety has been linked to enhanced insecticidal properties. In studies involving meta-diamide insecticides containing SF5, significant activity was observed against target insect species. The compounds demonstrated high selectivity towards insects while showing lower toxicity to mammals.

Case Study: Insecticidal Efficacy

A recent study evaluated the efficacy of several SF5-containing meta-diamides against Plutella xylostella larvae using a leaf-dip method. The results indicated that compounds with the SF5 group exhibited over 90% inhibition of feeding at low concentrations, showcasing their potential as effective insecticides.

The biological activity of this compound is believed to stem from its ability to interact with biological receptors and enzymes. The unique geometry and electronic properties of the SF5 group allow it to fit into active sites where other groups may not, enhancing binding affinity and specificity.

Potential Applications

- Pharmaceuticals : Due to its antimicrobial and potential antimalarial properties, this compound could be developed into new therapeutic agents.

- Agriculture : Its insecticidal properties make it a candidate for developing new crop protection agents that are effective yet environmentally friendly.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

The pentafluorosulfanyl group has been shown to enhance the efficacy of insecticides. Research indicates that compounds containing this moiety, including derivatives of 2-Methyl-5-(pentafluorosulfur)benzoic acid, can serve as potent insecticides with high selectivity towards target pests.

- Insecticidal Activity : A study demonstrated that SF5-containing meta-diamide insecticides exhibited remarkable insecticidal activity against Plutella xylostella larvae. The compound 4d, which includes a similar structure to this compound, showed an inhibition of feeding behaviors at a concentration of 10 ppm, indicating its potential as a crop-protecting agent .

- Physicochemical Properties : The lipophilicity and solubility of SF5-containing compounds are crucial for their effectiveness. For instance, the LogP values and kinetic solubility were measured for various compounds, revealing that the SF5 group can maintain favorable physicochemical properties comparable to other fluorinated compounds like broflanilide .

Pharmaceutical Applications

The incorporation of the pentafluorosulfanyl group into pharmaceutical compounds has opened new avenues in drug development, particularly in antimalarial research.

- Antimalarial Compounds : The synthesis of mefloquine derivatives with pentafluorosulfanyl substitutions has been reported. These derivatives demonstrated comparable or improved IC50 values against Plasmodium falciparum when compared to traditional mefloquine and other fluorinated analogs. This suggests that the SF5 group may enhance the therapeutic efficacy of existing antimalarial drugs .

- Clinical Trials : Another promising compound, DSM265, which utilizes the pentafluorosulfanyl moiety in its structure, is undergoing clinical trials for its potential as an antimalarial treatment. This compound inhibits dihydroorotate dehydrogenase, a critical enzyme in pyrimidine synthesis for the malaria parasite .

Material Science Applications

Beyond agriculture and pharmaceuticals, this compound and its derivatives are being explored for their properties in material science.

- Fluorophores : The SF5 group serves as a potent electron acceptor in push-pull fluorophores. The synthesis of new classes of dyes featuring this group has been reported, which could lead to advancements in optical materials and sensors .

Case Study 1: Development of Insecticides

A comprehensive study on the development of SF5-containing insecticides highlighted the synthesis routes and biological evaluations of various compounds derived from benzoic acid. The results indicated that these compounds not only exhibited high insecticidal activity but also demonstrated selectivity towards non-target organisms, making them suitable for agricultural applications .

Case Study 2: Antimalarial Drug Development

The exploration of pentafluorosulfanyl-substituted mefloquine and DSM265 showcased significant improvements in antimalarial activity compared to their predecessors. These findings were based on extensive biological testing against Plasmodium falciparum and provided insights into how modifications at specific positions on these drug molecules can enhance their efficacy .

Eigenschaften

IUPAC Name |

2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIPIUUYFOAFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.